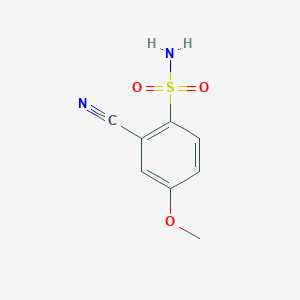

2-Cyano-4-methoxybenzenesulfonamide

Description

2-Cyano-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C8H8N2O3S It is a derivative of benzenesulfonamide, featuring a cyano group (-CN) and a methoxy group (-OCH3) attached to the benzene ring

Properties

Molecular Formula |

C8H8N2O3S |

|---|---|

Molecular Weight |

212.23 g/mol |

IUPAC Name |

2-cyano-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C8H8N2O3S/c1-13-7-2-3-8(14(10,11)12)6(4-7)5-9/h2-4H,1H3,(H2,10,11,12) |

InChI Key |

FKXQEFRWIJPOII-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)N)C#N |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Protocol

A representative and well-documented preparation method, based on a Chinese patent (CN111100042B) and corroborated by academic literature, involves the following key steps:

| Step | Reaction Description | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Bromination of 4-methoxybenzenesulfonamide to form 3-bromo-4-methoxybenzenesulfonamide | 4-methoxybenzenesulfonamide, bromine, iron powder, dichloromethane; 40–60 °C, 2–6 h | Crude 3-bromo-4-methoxybenzenesulfonamide | 84.0 |

| 2 | Cyanation via nucleophilic substitution of bromine with cuprous cyanide | 3-bromo-4-methoxybenzenesulfonamide, cuprous cyanide, cuprous iodide catalyst, N,N-dimethylformamide; 120 °C, 6–12 h | 3-cyano-4-methoxybenzenesulfonamide | 80.8 |

| 3 | Esterification of the cyano compound with methanol and HCl gas | 3-cyano-4-methoxybenzenesulfonamide, methanol, HCl gas; ≤40 °C, 4–6 h | 2-methoxy-5-sulfonamide methyl benzoate | 88.6 |

| 4 | Hydrolysis of the methyl ester to the corresponding acid | 2-methoxy-5-sulfonamide methyl benzoate, sodium hydroxide solution; ≤40 °C, 10–20 h | 2-methoxy-5-sulfonamide benzoic acid | Not specified |

Note: The final step is often tailored depending on the target derivative; for 2-cyano-4-methoxybenzenesulfonamide, the process may stop after step 2 or involve further modifications.

Reaction Details and Conditions

Bromination (Step 1): The bromination is conducted under mild heating (40–60 °C) with stirring to ensure selective substitution at the 3-position relative to the methoxy group. Iron powder acts as a reducing agent to facilitate bromine activation. The reaction time is 2 to 6 hours, with natural cooling and filtration to isolate the crude product.

Cyanation (Step 2): The bromine atom is replaced by a cyano group via a copper-catalyzed nucleophilic substitution. Cuprous cyanide is the cyanide source, and cuprous iodide acts as a catalyst. The reaction is performed in N,N-dimethylformamide solvent at 120 °C for 6 to 12 hours. After reaction completion, the mixture is cooled, filtered, and the product is purified by recrystallization from acetonitrile.

Esterification and Hydrolysis (Steps 3 and 4): These steps are more relevant for derivatives such as 2-methoxy-5-sulfonamide benzoic acid but demonstrate the versatility of the synthetic route for related compounds.

Mechanistic Insights and Reaction Analysis

The bromination step exploits the activating effect of the methoxy group on the aromatic ring, directing electrophilic substitution to the ortho and para positions, with selective bromination at the 3-position (meta to the sulfonamide).

The cyanation step proceeds via nucleophilic aromatic substitution, where the copper catalyst facilitates the displacement of the bromine atom by the cyanide ion, forming the aromatic nitrile.

The reaction conditions are optimized to balance reactivity and functional group stability, avoiding decomposition or side reactions.

Comparative Summary of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Bromination | Electrophilic aromatic substitution using bromine and iron powder | Mild conditions, good selectivity | Requires careful temperature control to avoid overbromination |

| Cyanation | Copper-catalyzed nucleophilic substitution with cuprous cyanide | High yield, well-established | Use of toxic cyanide reagents requires safety measures |

| Solvent | Dichloromethane for bromination; DMF for cyanation | Effective solvents for respective steps | Environmental and safety concerns with DMF and dichloromethane |

| Purification | Filtration, solvent evaporation, recrystallization from acetonitrile | High purity product | Multiple steps increase process time |

Research Findings and Industrial Relevance

The described method has been validated with yields above 80% for key intermediates, demonstrating efficiency and scalability suitable for industrial applications.

The mild reaction conditions and straightforward purification steps contribute to environmental and operational advantages.

The compound serves as an intermediate in synthesizing biologically active molecules, including anticancer agents targeting tubulin polymerization, as indicated in related medicinal chemistry studies.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids or sulfonyl chlorides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-4-methoxybenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with enzymatic activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

4-Methoxybenzenesulfonamide: Lacks the cyano group, making it less reactive in certain chemical reactions.

2-Cyano-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a methoxy group, leading to different chemical properties.

2-Cyano-4-chlorobenzenesulfonamide: Contains a chlorine atom instead of a methoxy group, which affects its reactivity and applications.

Uniqueness

2-Cyano-4-methoxybenzenesulfonamide is unique due to the presence of both the cyano and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Q & A

Synthesis and Purification

Basic: What are the standard synthetic routes for preparing 2-Cyano-4-methoxybenzenesulfonamide, and which reagents are critical for introducing functional groups?

- Methodology : The synthesis typically starts with sulfonylation of a methoxy-substituted benzene derivative. Key steps include nucleophilic substitution to introduce the cyano group, often using reagents like cyanide sources (e.g., KCN or CuCN) under controlled pH. Triethylamine or sodium bicarbonate is employed as a base to neutralize HCl byproducts during sulfonamide bond formation .

- Solvent Systems : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their ability to dissolve polar intermediates .

Advanced : How can reaction conditions be optimized to minimize side reactions, such as hydrolysis of the cyano group?

- Optimization Strategies : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent moisture-induced degradation. Kinetic studies suggest maintaining temperatures below 60°C and employing slow addition of cyanating agents to reduce exothermic side reactions .

Structural Characterization

Basic : What analytical techniques are essential for confirming the structure of this compound?

- Core Methods :

- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (-OCH₃), sulfonamide (-SO₂NH₂), and cyano (-CN) groups. For example, the methoxy proton resonates at ~3.8 ppm, while the sulfonamide protons appear as a broad singlet near 7.1 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 243.05 for C₈H₈N₂O₃S) .

Advanced : How is X-ray crystallography utilized to resolve ambiguities in stereochemistry or crystal packing?

- Crystallographic Analysis : Single-crystal X-ray diffraction (SCXRD) reveals bond angles and torsional strains, particularly between the sulfonamide and methoxy groups. Data refinement with software like SHELX or APEX2 ensures accurate structural models .

Reaction Mechanisms and Kinetic Analysis

Basic : How do electron-withdrawing groups (e.g., -CN, -SO₂NH₂) influence the reactivity of the benzene ring?

- Electronic Effects : The cyano group deactivates the ring via inductive effects, directing electrophilic substitution to the para position relative to the methoxy group. Hammett studies correlate substituent σ values with reaction rates .

Advanced : What kinetic models explain the hydrolysis stability of the sulfonamide moiety under acidic conditions?

- Mechanistic Insights : Pseudo-first-order kinetics and Arrhenius plots reveal activation energies (~50 kJ/mol) for sulfonamide cleavage. Isotopic labeling (¹⁸O-H₂O) traces oxygen incorporation during hydrolysis .

Biological Activity and Structure-Activity Relationships (SAR)

Basic : What assays are used to evaluate the enzyme inhibitory potential of this compound derivatives?

- Assay Design : Fluorescence-based inhibition assays (e.g., carbonic anhydrase II) measure IC₅₀ values. Molecular docking (AutoDock Vina) predicts binding affinities to active sites .

Advanced : How can QSAR models guide the design of derivatives with enhanced selectivity?

- QSAR Parameters : Topological polar surface area (TPSA), logP, and H-bond acceptor counts are critical. Substituents at the 4-methoxy position (e.g., halogens) improve membrane permeability .

Analytical Challenges in Purity Assessment

Basic : What chromatographic methods ensure high purity (>98%) of the compound?

- HPLC Protocols : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities. Retention times are calibrated against certified standards .

Advanced : How can LC-MS/MS detect trace byproducts, such as sulfonic acid derivatives?

- Detection Limits : MRM (multiple reaction monitoring) transitions target specific fragment ions (e.g., m/z 80 for SO₃⁻). Limits of detection (LOD) as low as 0.1 ng/mL are achievable .

Stability and Storage

Basic : What storage conditions prevent degradation of this compound?

- Best Practices : Store desiccated at -20°C in amber vials. Avoid prolonged exposure to light or humidity, which promotes sulfonamide hydrolysis .

Advanced : How does hygroscopicity of intermediates affect large-scale synthesis?

- Mitigation Strategies : Lyophilize intermediates and use moisture-sensitive reaction setups (e.g., Schlenk lines) for hygroscopic precursors .

Derivative Design and Functionalization

Basic : Which functional groups are amenable to modification without destabilizing the core structure?

- Modification Sites : The sulfonamide nitrogen can undergo alkylation/acylation. The methoxy group is replaceable via demethylation (e.g., BBr₃) to introduce hydroxyl groups .

Advanced : How do steric effects from substituents impact binding to biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.